N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoindole ring, a phenyl group, and a cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindole ring, the introduction of the phenyl group, and the attachment of the cyclopentane carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-5-OXO-1-[3-(PROPAN-2-YL)PHENYL]PYRROLIDINE-3-CARBOXAMIDE
- N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(2-METHYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds. For example, the presence of the cyclopentane ring may influence its conformational flexibility and interactions with other molecules.
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-23-18(24)16-10-9-15(13-17(16)19(23)25)22-20(26)21(11-5-6-12-21)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,26) |
InChI Key |
IRDRSUKQHYKDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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